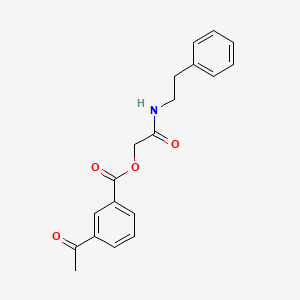

![molecular formula C19H24ClF3N6O2S B2998179 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine CAS No. 2097935-27-6](/img/structure/B2998179.png)

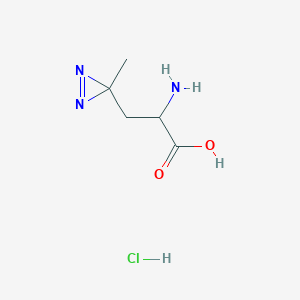

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine” is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The TFMP group is characterized by the presence of a fluorine atom and a pyridine in its structure .

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyridine ring, a piperazine ring, and an imidazole ring, all connected by various functional groups. The trifluoromethyl group (-CF3) is attached to the pyridine ring, and the imidazole ring is sulfonylated and connected to the piperazine ring .Aplicaciones Científicas De Investigación

Antimicrobial and Antimalarial Activity

Compounds featuring sulfonamide and amide derivatives of piperazine, incorporating moieties similar to the chemical structure , have been synthesized and screened for in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). This suggests potential research applications in developing new antimicrobial agents.

Antidiabetic Drugs Discovery

A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. The compounds demonstrated significant antioxidant and insulinotropic activity, indicating their potential as novel antidiabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).

Anticancer Activity

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some of these compounds showed significant activity, highlighting their potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Neuropharmacological Activity

Compounds incorporating the piperazine moiety have been studied for their potential neuropharmacological activities, including acting as dopamine D-2 and serotonin 5-HT2 antagonists. Such activities suggest possible applications in developing treatments for neurological and psychiatric disorders (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).

Antifungal Activity

The novel combination of 1,2,3-triazoles, piperidines, and thieno pyridine rings was reported for their antifungal activity, particularly against Aspergillus flavus and Aspergillus niger. This suggests the compound's structural framework might offer a basis for developing new antifungal agents (Darandale, Mulla, Pansare, Sangshetti, & Shinde, 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferase , and show activity towards the ribosomal s6 kinase p70S6Kβ (S6K2) .

Mode of Action

It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Biochemical Pathways

It’s known that tfmp derivatives have a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

Pharmacokinetics

It’s known that the presence of a fluorine atom and a carbon-containing pyridine in tfmp derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Action Environment

It’s known that the demand for tfmp derivatives has been increasing steadily in the last 30 years .

Propiedades

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClF3N6O2S/c1-26-12-17(25-13-26)32(30,31)29-4-2-15(3-5-29)27-6-8-28(9-7-27)18-16(20)10-14(11-24-18)19(21,22)23/h10-13,15H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLLHGSAFLCYJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClF3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

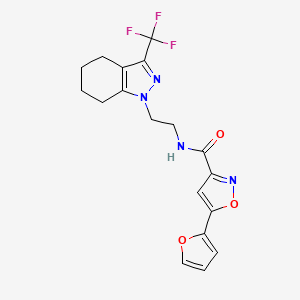

![N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide](/img/structure/B2998097.png)

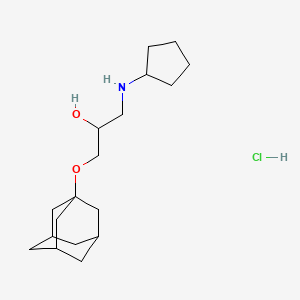

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2998099.png)

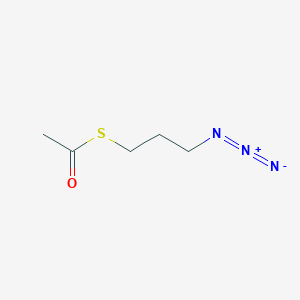

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2998102.png)

![2-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2998113.png)

![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)phenoxy]propanoic acid](/img/structure/B2998116.png)

![(1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2998118.png)